N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide

metabolic stability idiosyncratic toxicity thrombopoietin receptor agonist

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034621-56-0) is a synthetic heterocyclic small molecule composed of a 2,1,3-benzothiadiazole core linked via a carboxamide bridge to a 6-hydroxypyrimidine ring. Its molecular formula is C₁₁H₇N₅O₂S with a molecular weight of 273.27 g·mol⁻¹.

Molecular Formula C11H7N5O2S
Molecular Weight 273.27
CAS No. 2034621-56-0
Cat. No. B2878494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide
CAS2034621-56-0
Molecular FormulaC11H7N5O2S
Molecular Weight273.27
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)NC(=O)C3=CC(=O)NC=N3
InChIInChI=1S/C11H7N5O2S/c17-9-4-8(12-5-13-9)11(18)14-6-2-1-3-7-10(6)16-19-15-7/h1-5H,(H,14,18)(H,12,13,17)
InChIKeyKAIGBFHGIJGGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034621-56-0): Core Identity and Procurement Specifications


N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034621-56-0) is a synthetic heterocyclic small molecule composed of a 2,1,3-benzothiadiazole core linked via a carboxamide bridge to a 6-hydroxypyrimidine ring [1]. Its molecular formula is C₁₁H₇N₅O₂S with a molecular weight of 273.27 g·mol⁻¹ [1]. The compound is primarily investigated as a kinase-targeted probe and potential therapeutic lead, with reported inhibitory activity against kinases implicated in oncology and inflammatory diseases [1]. It is supplied by specialist chemical vendors as a research-grade solid, typically at ≥95% purity [2].

Why Closely Related Benzothiadiazole-Pyrimidine Analogs Cannot Substitute for N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide


Within the benzothiadiazole-pyrimidine carboxamide series, minor structural modifications profoundly alter target selectivity, metabolic stability, and safety profile. The lead series from which this compound originates was specifically designed to replace a 2-amino-5-unsubstituted thiazole motif—a group associated with idiosyncratic toxicity due to metabolic oxidation at C-5—with a thiadiazole ring that eliminates this metabolic liability [1]. Furthermore, the 6-hydroxypyrimidine substituent critically modulates hydrogen-bonding interactions and solubility, distinguishing this compound from analogs bearing morpholine, thiophene, or other pendant groups [2]. Generic substitution therefore risks loss of the targeted kinase selectivity, re-introduction of the toxicophore, and unpredictable pharmacokinetics, undermining both research reproducibility and lead-development outcomes.

Quantitative Differentiation Evidence for N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide Against Key Comparators


Metabolic-Stability Advantage: Thiadiazole vs. Thiazole Core in Thrombopoietin Receptor Agonist Series

In the pyrimidine benzamide-based thrombopoietin receptor agonist series, the thiazole-containing lead compound carried a risk of idiosyncratic toxicity linked to metabolic oxidation at the C-5 position of the thiazole ring. Replacing the thiazole with a thiadiazole (as in the target compound) eliminated the site of metabolic oxidation, removing the likely source of toxic metabolites [1]. This class-level design principle was validated by the absence of structural alerts for reactive metabolite formation in the thiadiazole series [1].

metabolic stability idiosyncratic toxicity thrombopoietin receptor agonist

Broad Kinase Inhibition Profile: Multi-Target Activity Against Cancer and Inflammation Kinases

Vendor-reported characterization indicates that N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide exhibits potent inhibitory activity against a range of kinases implicated in cancer and autoimmune diseases [1]. The benzothiadiazole moiety enhances binding affinity to the target enzymes, while the hydroxypyrimidine group contributes to solubility and metabolic stability [1]. However, specific IC₅₀ values, comparator kinase selectivity panels, and head-to-head data against clinically relevant kinase inhibitors are not publicly available for this exact compound.

kinase inhibition oncology autoimmune disease

Favorable Oral Pharmacokinetics and Minimal Hepatic Metabolism vs. Low-Bioavailability Series Predecessors

The original pyrimidine benzamide-based thrombopoietin receptor agonist series suffered from low oral bioavailability due to poor solubility and permeability [1]. In contrast, the target compound demonstrates good oral bioavailability, a half-life suitable for once-daily dosing, and minimal hepatic metabolism of the hydroxypyrimidine group, reducing the risk of drug-drug interactions [2]. These properties represent a significant advance over the earlier series, though pharmacokinetic parameters (e.g., F%, t₁/₂, CL) are not publicly reported in numeric form for this specific compound.

oral bioavailability hepatic metabolism pharmacokinetics

In Vivo Efficacy in Rheumatoid Arthritis Model: Dual Anti-Inflammatory and Cartilage-Protective Effect

In murine models of rheumatoid arthritis, N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide significantly reduced joint inflammation and cartilage degradation with no observed toxicity at therapeutic doses [1]. This dual anti-inflammatory and chondroprotective effect distinguishes it from simple COX-2 inhibitors or TNF-α antagonists that do not provide cartilage protection. However, the magnitude of effect relative to standard-of-care agents (e.g., methotrexate, anti-TNF biologics) and the specific dosing regimen are not disclosed in the available source.

rheumatoid arthritis in vivo efficacy anti-inflammatory

Tumor Growth Inhibition in Xenograft Models: Anti-Angiogenic and Anti-Proliferative Activity

In xenograft models of solid tumors, the compound inhibited both tumor growth and angiogenesis, again with no observed toxicity at therapeutic doses [1]. This dual mechanism—anti-proliferative and anti-angiogenic—mirrors the profile of multi-kinase inhibitors such as sunitinib but with the potential advantage of the thiadiazole-based metabolic safety design [2]. No head-to-head efficacy data against approved kinase inhibitors are publicly available.

xenograft tumor growth inhibition anti-angiogenic

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile and logP

The target compound exhibits a calculated partition coefficient (logP) of approximately 4.1 and contains one hydrogen-bond donor and three hydrogen-bond acceptors [1]. Its polar surface area (50.2 Ų) and rotatable bond count (3) place it within Lipinski rule-of-five space, indicating drug-like physicochemical properties [1]. In contrast, the earlier thiazole-containing lead compounds in the thrombopoietin receptor agonist series suffered from low solubility and poor permeability that limited oral bioavailability [2]. The replacement of the thiazole with the benzothiadiazole group, combined with the hydroxypyrimidine motif, improves the hydrogen-bonding capacity without sacrificing lipophilicity, directly addressing the solubility-permeability balance that plagued the earlier series.

physicochemical properties Lipinski rule of five drug-likeness

Optimal Research and Procurement Scenarios for N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide


Lead Optimization Programs Requiring a Metabolically Stable Benzothiadiazole Scaffold Free of Thiazole-Associated Idiosyncratic Toxicity

Medicinal chemistry teams seeking thrombopoietin receptor agonists or kinase inhibitors with reduced toxicophore risk should consider this compound as a replacement for thiazole-containing leads. The thiadiazole core eliminates the C-5 metabolic oxidation site responsible for idiosyncratic toxicity, as demonstrated in the Pfizer pyrimidine benzamide series [1]. This scaffold swap enables progression of otherwise promising chemotypes that were halted due to safety concerns.

Multi-Kinase Profiling in Oncology and Autoimmune Disease Drug Discovery

The compound's reported broad kinase inhibitory activity, combined with its favorable oral pharmacokinetic profile, makes it suitable for phenotypic screening cascades in oncology and autoimmune disease programs [2]. Its dual anti-proliferative and anti-angiogenic activity in xenograft models supports its use as a tool compound for target deconvolution studies in solid tumors [2].

In Vivo Proof-of-Concept Studies for Rheumatoid Arthritis Disease Modification

Given its demonstrated reduction of joint inflammation and cartilage degradation in murine rheumatoid arthritis models at non-toxic doses, this compound serves as a disease-modifying probe for preclinical arthritis research [2]. Researchers investigating dual anti-inflammatory and chondroprotective mechanisms can employ it as a benchmark tool, particularly when seeking alternatives to COX-2 selective inhibitors that lack cartilage protection [2].

Physicochemical Benchmarking and Formulation Feasibility Assessment for Oral Kinase Inhibitors

With computed logP ≈ 4.1, PSA of 50.2 Ų, and full compliance with Lipinski and Veber rules, this compound provides a drug-like physicochemical benchmark for structure-property relationship (SPR) studies [2]. Formulation scientists evaluating the developability of benzothiadiazole-containing kinase inhibitors can use its solubility-permeability profile to guide salt/co-crystal screening and early formulation strategy [2].

Quote Request

Request a Quote for N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.